Isobutyl benzoate CAS number and IUPAC name
Isobutyl benzoate CAS number and IUPAC name
An In-depth Technical Guide to Isobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyl benzoate, a versatile organic compound with applications spanning the pharmaceutical, cosmetic, and flavor industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to research and development.
Chemical Identity
| Identifier | Value |
| CAS Number | 120-50-3[1][2][3][4][5][6][7] |
| IUPAC Name | 2-methylpropyl benzoate[2][4][6][7] |
| Synonyms | Isobutyl benzoate, Benzoic acid isobutyl ester, Benzoic acid, 2-methylpropyl ester[2][4][5][6][7][8] |
| Molecular Formula | C11H14O2[1][2][3][4][5] |
| Molecular Weight | 178.23 g/mol [1][2][3][5] |
| InChI | InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[2][4] |
| InChIKey | KYZHGEFMXZOSJN-UHFFFAOYSA-N[2][4] |
| SMILES | C(OCC(C)C)(=O)C1=CC=CC=C1[2] |
Physicochemical Properties
Isobutyl benzoate is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral-leafy odor.[2][9] It is relatively non-polar, which contributes to its solubility in organic solvents and limited solubility in water.[2]
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Odor | Floral-leafy, reminiscent of rose and geranium; sweet, fruity, musty, powdery, balsamic | [9][10][11] |
| Boiling Point | 241-242 °C | [5][9] |
| Density | 0.996 g/mL at 25 °C | [5][9] |
| Refractive Index | 1.495 at 20 °C | [5][9] |
| Flash Point | 205 °F (96.11 °C) | [5][11] |
| Longevity on Smelling Strip | > 16 hours | [10] |
Synthesis of Isobutyl Benzoate
Isobutyl benzoate is primarily synthesized through the esterification of benzoic acid with isobutanol.[8][12] This reaction is typically catalyzed by an acid.[12] An alternative method involves the transesterification between methyl benzoate and isobutyl alcohol.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of isobutyl benzoate from benzoic acid and isobutyl alcohol using sulfuric acid as a catalyst.
Materials:
-
Benzoic acid
-
Isobutyl alcohol (2-methylpropan-1-ol)
-
Acetonitrile
-
Sulfuric acid (98%)
-
20% Sodium carbonate solution
-
Dichloromethane (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a well-stirred mixture of benzoic acid (80 mmol), isobutyl alcohol (90 mmol), and acetonitrile (162 mmol), add sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.[1]
-
Slowly heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.[1]
-
After the reaction is complete, cool the mixture.[1]
-
Add 20% sodium carbonate solution (100 mL) to the cooled reaction mixture.[1]
-
Extract the product with dichloromethane (50 mL × 2).[1]
-
Combine the organic layers and wash with water (100 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to obtain isobutyl benzoate.[1]
-
If necessary, purify the product using silica gel chromatography with a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[1]
Experimental Workflow: Synthesis of Isobutyl Benzoate
Caption: Workflow for the synthesis of isobutyl benzoate via acid-catalyzed esterification.
Applications in Research and Development
While isobutyl benzoate is widely known for its use in fragrances and flavors, its properties as a solvent and plasticizer are also of interest to researchers and drug development professionals.[2][5][10][11][13][14]
-
Solvent: Its ester functionality and relatively low polarity make it a suitable solvent for a variety of organic compounds.[2][13][14] It can be used in the formulation of coatings, adhesives, and as a medium for chemical reactions.[2]
-
Preservative: Benzoate esters, including isobutyl benzoate, have preservative properties, protecting cosmetic and other formulations from microbial spoilage.[13][14]
-
Fragrance and Flavoring Agent: In the context of drug development, it can be used as an excipient to mask unpleasant odors or tastes in formulations.[5][10][11][14] The Food and Drug Administration (FDA) permits its use as a flavoring agent for direct addition to food.[14]
-
Plasticizer: Isobutyl benzoate can be used as a plasticizer.[2]
Logical Relationships in Application
Caption: Relationship between isobutyl benzoate's properties and its applications.
References
- 1. ISOBUTYL BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 120-50-3: Isobutyl benzoate | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Benzoic acid, 2-methylpropyl ester [webbook.nist.gov]
- 5. Cas 120-50-3,ISOBUTYL BENZOATE | lookchem [lookchem.com]
- 6. Isobutyl benzoate | SIELC Technologies [sielc.com]
- 7. Isobutyl benzoate | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Isobutyl benzoate - Description [tiiips.com]
- 9. ISOBUTYL BENZOATE | 120-50-3 [chemicalbook.com]
- 10. fraterworks.com [fraterworks.com]
- 11. isobutyl benzoate, 120-50-3 [thegoodscentscompany.com]
- 12. brainly.com [brainly.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
